molecular formula C8H15NO2 B1445342 trans 4-Hydroxycyclohexanecarboxylic acid methylamide CAS No. 2090688-94-9

trans 4-Hydroxycyclohexanecarboxylic acid methylamide

Cat. No. B1445342
M. Wt: 157.21 g/mol
InChI Key: NBTNRVGBZVIQFB-UHFFFAOYSA-N
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Description

“trans 4-Hydroxycyclohexanecarboxylic acid methylamide” is a chemical compound that acts as a reagent in the synthetic preparation of pyrazole-pyrimidine preparation as TTK inhibitors and potential antitumors . It also plays a role in the preparation and Janus kinase 1 (JAK1)-selective inhibitory activity of benzimidazole derivatives .


Molecular Structure Analysis

The molecular formula of “trans 4-Hydroxycyclohexanecarboxylic acid methylamide” is C7H12O3 . It has an average mass of 144.168 Da and a monoisotopic mass of 144.078644 Da .


Chemical Reactions Analysis

“trans 4-Hydroxycyclohexanecarboxylic acid methylamide” acts as a reagent in the synthetic preparation of pyrazole-pyrimidine preparation as TTK inhibitors and potential antitumors . It also contributes to the preparation and Janus kinase 1 (JAK1)-selective inhibitory activity of benzimidazole derivatives .


Physical And Chemical Properties Analysis

“trans 4-Hydroxycyclohexanecarboxylic acid methylamide” is a solid at 20 degrees Celsius . It appears as a white to light yellow to light orange powder or crystal . It has a melting point range of 145.0 to 150.0 degrees Celsius and is almost transparent in methanol .

Scientific Research Applications

Synthesis and Stereochemistry

  • Avenoza et al. (2001) reported a new synthesis method for stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids, including trans 4-hydroxycyclohexanecarboxylic acid methylamide, highlighting their significance as conformationally constrained serine analogues (Avenoza et al., 2001).

Biocatalysis

  • Obata et al. (1988) discovered 4-hydroxycyclohexanecarboxylate dehydrogenase in Corynebacterium cyclohexanicum, which is highly specific for 4-oxocyclohexanecarboxylic acid and can produce trans-4-hydroxycyclohexanecarboxylic acid as a reduction product (Obata et al., 1988).

Chemical Derivatives

  • Fülöp et al. (2005) discussed the synthesis of hydroxylated 2-aminocyclohexanecarboxylic acids, which are closely related to trans 4-hydroxycyclohexanecarboxylic acid methylamide, emphasizing the significance of regio- and diastereoselective functionalizations (Fülöp et al., 2005).

Pharmacology and Therapeutics

  • Turbanti et al. (1993) investigated monoamidic derivatives of cis- and trans-cyclohexanedicarboxylic acids, including trans 4-hydroxycyclohexanecarboxylic acid methylamide, for their potential as angiotensin converting enzyme inhibitors, a crucial aspect in the development of new pharmaceutical compounds (Turbanti et al., 1993).

Microbial Synthesis

  • Nishise et al. (1987) reported the microbial synthesis of an intermediate in the production of tranexamic acid, highlighting the potential of biotechnological processes involving trans 4-hydroxycyclohexanecarboxylic acid methylamide (Nishise et al., 1987).

Safety And Hazards

“trans 4-Hydroxycyclohexanecarboxylic acid methylamide” is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, it is advised to get medical attention .

properties

IUPAC Name

4-hydroxy-N-methylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-8(11)6-2-4-7(10)5-3-6/h6-7,10H,2-5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTNRVGBZVIQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans 4-Hydroxycyclohexanecarboxylic acid methylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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